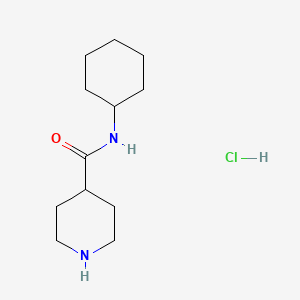

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

Description

Properties

IUPAC Name |

N-cyclohexylpiperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O.ClH/c15-12(10-6-8-13-9-7-10)14-11-4-2-1-3-5-11;/h10-11,13H,1-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEWOIKMJZYUTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50979232 | |

| Record name | N-Cyclohexylpiperidine-4-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63214-55-1 | |

| Record name | N-Cyclohexylpiperidine-4-carboximidic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50979232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride, a compound with the molecular formula and a molecular weight of approximately 246.78 g/mol, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclohexyl group and a carboxamide moiety. Its unique structural characteristics contribute to its biological activities, particularly in modulating neurotransmitter systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 246.78 g/mol |

| CAS Number | 63214-55-1 |

This compound is believed to interact with various neurotransmitter receptors, particularly opioid receptors. This interaction may lead to analgesic effects, making it a candidate for pain management therapies. The modulation of receptor activity can influence neuronal signaling pathways, potentially alleviating symptoms associated with neurological disorders.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

- Analgesic Properties : Research suggests that the compound may provide pain relief by interacting with opioid receptors.

- Anti-inflammatory Effects : It has shown potential in reducing inflammation, which could be beneficial in treating conditions characterized by chronic inflammation.

- Neuroprotective Effects : Studies indicate that it may protect neuronal cells from damage, making it relevant for neurodegenerative diseases.

In Vitro Studies

In vitro assays have demonstrated the compound's ability to modulate neurotransmitter release and receptor activity:

- Opioid Receptor Binding : Studies have shown high affinity for mu-opioid receptors, suggesting its potential as an analgesic agent.

- Calcium Channel Modulation : The compound may influence calcium ion influx in neurons, which is critical for neurotransmitter release.

In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of this compound:

- Pain Management : In rodent models, the compound demonstrated significant pain relief comparable to established analgesics.

- Behavioral Assessments : Tests measuring anxiety and depression-like behaviors indicated potential anxiolytic effects.

Case Studies

-

Case Study on Analgesic Efficacy :

- A study involving mice subjected to formalin-induced pain demonstrated that administration of this compound resulted in a significant reduction in pain scores compared to controls.

-

Neuroprotective Study :

- In a model of neurodegeneration induced by oxidative stress, treatment with the compound led to improved survival rates of neuronal cells and reduced markers of apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-4-piperidinecarboxamide | Methyl substitution; similar activity profile | |

| N-Boc-4-piperidinecarboxamide | Protecting group; used in peptide synthesis | |

| 4-Piperidinone | Ketone functional group; precursor for derivatives |

This compound stands out due to its cyclohexyl substitution, enhancing its lipophilicity and receptor binding affinity compared to other piperidine derivatives.

Scientific Research Applications

Pharmacological Potential

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride has shown promise in various pharmacological studies:

-

Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines by inhibiting key kinases involved in tumor growth, such as VEGFR-2 and ERK-2. This multi-target approach highlights its potential as a therapeutic agent in cancer treatment.

Cell Line Cancer Type IC50 (µM) Notes HepG2 Liver Cancer 0.5 Induces apoptosis via kinase inhibition A-549 Lung Cancer 0.3 Significant growth inhibition observed MCF-7 Breast Cancer 0.4 Comparable efficacy to doxorubicin - Neurological Disorders : The compound has also been studied for its interaction with neurotransmitter systems, particularly its affinity for dopamine and norepinephrine transporters. This suggests potential applications in treating mood disorders such as depression and anxiety.

Case Study: Anti-Cancer Activity

A detailed investigation into the effects of this compound on HepG2 liver cancer cells revealed that the compound induces apoptosis through the inhibition of specific kinases. This study underscores its potential as a multi-targeted therapeutic agent in cancer treatment strategies.

Case Study: Neurotransmitter Interaction

Another study explored the compound's affinity for neurotransmitter transporters, showing moderate to high affinities for dopamine and norepinephrine transporters. This finding supports its potential use in treating mood disorders and other neurological conditions.

Industrial Applications

This compound is also utilized in industrial settings:

- Chemical Production : It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals, highlighting its importance in commercial applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride belongs to a broader class of piperidinecarboxamide derivatives , which vary in substituents and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Similarity Score* |

|---|---|---|---|---|---|

| N-Cyclohexyl-4-piperidinecarboxamide HCl | 63214-55-1 | C₁₂H₂₃ClN₂O | 246.78 | Cyclohexyl, piperidine, amide | 1.00 (Reference) |

| N-(Pyridin-4-ylmethyl)piperidine-4-carboxamide HCl | 1219976-65-4 | C₁₂H₁₆ClN₃O | 261.73 | Pyridinylmethyl, piperidine, amide | 0.93 |

| N-(Piperidin-4-yl)cyclopentanecarboxamide HCl | 1217113-50-2 | C₁₁H₂₁ClN₂O | 232.75 | Cyclopentyl, piperidine, amide | 0.95 |

| N-Cycloheptylpiperidine-4-carboxamide | 429632-06-4 | C₁₃H₂₄N₂O | 224.34 | Cycloheptyl, piperidine, amide | 0.97 |

| N-(sec-Butyl)piperidine-4-carboxamide | 884497-62-5 | C₁₀H₂₀N₂O | 184.28 | sec-Butyl, piperidine, amide | 0.97 |

*Similarity scores are based on Tanimoto coefficients using structural fingerprints .

Key Differences and Implications

Substituent Effects: Lipophilicity: The cyclohexyl group in the target compound increases lipophilicity compared to analogues with smaller alkyl groups (e.g., sec-butyl) or aromatic substituents (e.g., pyridinylmethyl) . Solubility: The hydrochloride salt form enhances aqueous solubility relative to non-ionic analogues like N-Cycloheptylpiperidine-4-carboxamide .

Synthetic Accessibility :

- This compound is synthesized via coupling reactions between piperidine-4-carboxylic acid derivatives and cyclohexylamine, achieving yields up to 89% under optimized conditions .

- In contrast, analogues like N-(Pyridin-4-ylmethyl)piperidine-4-carboxamide HCl require additional steps for pyridine functionalization, reducing overall yield .

Regulatory and Safety Profiles :

- The target compound lacks specific hazard statements (GHS), whereas analogues like 4-(Diphenylmethoxy)piperidine Hydrochloride are regulated under NICNAS and OECD due to toxicity concerns .

Preparation Methods

Synthesis of 1-(tert-butoxycarbonyl)-4-(cyclohexylcarbamoyl)piperidine (Intermediate)

A representative method for preparing the key intermediate, tert-butyl 4-(cyclohexylcarbamoyl)piperidine-1-carboxylate, involves the following steps:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | N-Boc-4-piperidinecarboxylic acid (13.1 mmol), pyridine (32.7 mmol), CH2Cl2 (40 mL), SOCl2 (15.7 mmol) | Formation of acid chloride intermediate under N2 atmosphere at room temperature | - |

| 2 | Cyclohexylamine (14.4 mmol), triethylamine (41.9 mmol), catalytic DMAP in CH2Cl2 (20 mL) | Coupling reaction to form amide bond, stirred for 12 h | 80% isolated yield |

This procedure involves activating the carboxylic acid group by converting it into the acid chloride with thionyl chloride, followed by reaction with cyclohexylamine to form the amide. The use of triethylamine and DMAP facilitates the coupling reaction and neutralizes the HCl generated.

Deprotection and Hydrochloride Salt Formation

After obtaining the protected amide intermediate, the tert-butoxycarbonyl (Boc) group is removed under acidic conditions (e.g., treatment with HCl in anhydrous ethanol), yielding the free amine. The resulting compound is then isolated as the hydrochloride salt by recrystallization from ethanol/water mixtures, which enhances the compound's solubility and stability.

Alternative Synthetic Routes and Considerations

Direct Amidation Using Activated Esters or Coupling Agents

Other methods involve direct amidation of 4-piperidinecarboxylic acid derivatives with cyclohexylamine using coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole). This approach avoids the need for acid chloride intermediates and can be performed under milder conditions, potentially improving safety and environmental impact.

Data Table: Summary of Key Preparation Parameters

| Parameter | Method 1: Acid Chloride Route | Method 2: Direct Amidation | Method 3: Cyanopiperidine Intermediate |

|---|---|---|---|

| Starting Material | N-Boc-4-piperidinecarboxylic acid | 4-Piperidinecarboxylic acid | Isonipecotamide |

| Activation | SOCl2 to form acid chloride | EDC/HOBt coupling agents | Dehydration with SOCl2 + formamide |

| Amine Source | Cyclohexylamine | Cyclohexylamine | - |

| Reaction Solvent | CH2Cl2 (dichloromethane) | CH2Cl2 or other organic solvents | Formamide diluent (e.g., DMF) |

| Temperature | Room temperature (~25°C) | Room temperature | 10–30°C |

| Reaction Time | ~12 hours | Variable (6–24 hours) | 6–24 hours |

| Yield | ~80% (amide intermediate) | Variable, generally good | 60–70% for cyanopiperidine hydrochloride |

| Product Isolation | Filtration, washing, drying | Extraction, recrystallization | Filtration of solid, washing, drying |

| Purity | High (>98% by HPLC) | High | High |

Research Findings and Optimization Notes

The acid chloride method provides a robust and high-yielding route to the amide intermediate but requires careful handling of thionyl chloride and moisture-sensitive reagents.

Direct amidation with carbodiimide coupling agents offers milder conditions and avoids corrosive reagents but may require longer reaction times and more extensive purification.

The novel dehydration method for preparing 4-cyanopiperidine hydrochloride improves yield and purity compared to previous three-step processes, reducing solvent use and simplifying product isolation.

Purification by recrystallization from ethanol/water mixtures is effective for obtaining the hydrochloride salt with high purity and good stability.

Q & A

Q. How can researchers confirm the identity and purity of N-Cyclohexyl-4-piperidinecarboxamide hydrochloride in synthetic batches?

- Methodological Answer: Identity confirmation requires cross-referencing the compound’s CAS number (63214-55-1) and molecular formula (C₁₂H₂₃ClN₂O) using techniques like NMR for structural verification . Purity can be assessed via HPLC with a C18 column, using a mobile phase of phosphate buffer and methanol (70:30 v/v), and UV detection at 207 nm. Calibration curves (linear range: 1.09–10.90 µg/mL) ensure accurate quantification .

Q. What synthetic routes are commonly employed to synthesize this compound?

- Methodological Answer: Acylation of 4-piperidinecarboxylic acid derivatives with cyclohexylamine is a common route. Intermediate purification via recrystallization or chromatography ensures high yields. Similar protocols for piperidine derivatives involve activating the carboxylic acid group using coupling agents like EDCI or HOBt .

Q. What analytical techniques are recommended for detecting impurities in this compound?

- Methodological Answer: Impurity profiling employs HPLC-MS for structural elucidation and quantitative analysis. Acidic/basic degradation studies under stress conditions (e.g., heat, light) help identify degradation products. Purity thresholds ≥98% (HPLC) are typical, as seen in related carboxamide standards .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer: While GHS hazard data is limited for this compound, standard precautions include using PPE (gloves, goggles), working in a fume hood, and storing sealed in dry conditions at room temperature to prevent hygroscopic degradation .

Advanced Research Questions

Q. What strategies are effective for optimizing the solid-state stability of this compound during storage?

- Methodological Answer: Stability studies under accelerated conditions (40°C/75% RH) can identify degradation pathways. Sealed desiccators with anhydrous silica gel are recommended to mitigate hydrolysis. X-ray crystallography of related piperidinecarboxamides reveals hydrogen-bonded networks that enhance stability .

Q. How does the molecular conformation of this compound influence its reactivity in nucleophilic substitution reactions?

Q. In crystallographic studies, what hydrogen bonding patterns are observed in piperidinecarboxamide derivatives, and how do they affect crystal packing?

Q. How can researchers mitigate byproduct formation during the acylation of 4-piperidinecarboxylic acid derivatives with cyclohexylamine?

- Methodological Answer: Optimizing reaction stoichiometry (1:1.2 amine:acid ratio) and using scavengers like molecular sieves reduces unreacted intermediates. Monitoring reaction progress via TLC or in-situ IR prevents over-acylation. Post-synthesis purification with ion-exchange resins removes hydrochloride salts .

Q. What computational chemistry approaches are suitable for predicting the pharmacokinetic properties of this compound?

- Methodological Answer: QSAR models and molecular docking (e.g., AutoDock Vina) predict blood-brain barrier permeability and metabolic stability. PubChem-derived descriptors (logP, polar surface area) suggest moderate oral bioavailability .

Q. How do structural modifications of the piperidine ring impact the biological activity of N-Cyclohexyl-4-piperidinecarboxamide derivatives?

- Methodological Answer:

Introducing electron-withdrawing groups (e.g., sulfonyl) at the 4-position enhances receptor binding affinity in neurological targets. Comparative SAR studies on analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) reveal steric and electronic effects on activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.